molecular formula C6H11ClO3S B1319417 (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride CAS No. 264608-29-9

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

Cat. No.: B1319417
CAS No.: 264608-29-9
M. Wt: 198.67 g/mol
InChI Key: AFFJSWVSULCYLG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound is formally named (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride under IUPAC nomenclature. This name reflects its structural components:

  • Tetrahydro-2H-pyran-4-yl : A six-membered cyclic ether (oxane) with one oxygen atom and five carbon atoms, fully saturated (tetrahydro) and substituted at the 4-position.
  • Methanesulfonyl chloride : A sulfonyl chloride group (-SO₂Cl) attached to a methylene (-CH₂-) bridge.

The molecular formula is C₆H₁₁ClO₃S , with a molecular weight of 198.67 g/mol . The structural formula (Figure 1) illustrates the tetrahydropyran ring in a chair conformation, with the methanesulfonyl chloride group equatorial to minimize steric strain.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₆H₁₁ClO₃S
Molecular Weight (g/mol) 198.67
CAS Registry Number 264608-29-9
IUPAC Name This compound

The systematic naming adheres to IUPAC rules, prioritizing the oxane ring as the parent structure and the sulfonyl chloride as the principal substituent.

Crystallographic Features and Conformational Analysis

The tetrahydropyran ring adopts a chair conformation , a common motif in six-membered cyclic ethers due to minimized torsional and steric strain. In this conformation:

  • The oxygen atom occupies an axial position, while the methanesulfonyl chloride group resides equatorially to avoid 1,3-diaxial interactions (Figure 2).
  • X-ray crystallographic studies of analogous oxane derivatives, such as β-D-glucose, confirm that chair conformations dominate in saturated six-membered rings.

Electronic Effects on Conformation :

  • The sulfonyl chloride group’s electron-withdrawing nature slightly distorts the ring geometry, increasing the C-O-C bond angle to 112° (vs. 109.5° in unsubstituted oxane).
  • Substituents at the 4-position preferentially adopt equatorial orientations to minimize van der Waals repulsion, as observed in similar oxan-4-ol derivatives.

Table 2: Crystallographic Parameters of Analogous Compounds

Compound Ring Conformation Substituent Position Bond Angle (C-O-C) Source
β-D-Glucose Chair Equatorial 111.5°
Oxan-4-ol Chair Equatorial 112.2°
This compound Chair (predicted) Equatorial 112.0° (estimated)

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is defined by:

  • Sulfonyl Chloride Group :
    • Sulfur in the +4 oxidation state forms three covalent bonds (two S=O, one S-Cl) and one S-C bond.
    • Resonance delocalization stabilizes the sulfonyl group, with partial double-bond character in S-O bonds (bond length ~1.43 Å).
    • The S-Cl σ* orbital exhibits hyperconjugation with adjacent π* systems, lowering its energy by ~0.5 eV and enhancing electrophilicity.
  • Tetrahydropyran Ring :
    • The oxygen atom’s lone pairs participate in n→σ* interactions with adjacent C-H bonds, stabilizing the chair conformation.
    • The ring’s electron-donating ether oxygen slightly offsets the electron-withdrawing effect of the sulfonyl chloride group.

Molecular Orbital Analysis :

  • Density functional theory (DFT) calculations on similar sulfonyl chlorides reveal a lowest unoccupied molecular orbital (LUMO) localized on the sulfur atom, facilitating nucleophilic attack at this site.
  • The highest occupied molecular orbital (HOMO) resides on the oxygen atoms of the sulfonyl group, contributing to its resonance stabilization.

Comparative Structural Analysis with Related Sulfonyl Chlorides

Table 3: Structural and Electronic Comparisons

Compound Molecular Formula Key Structural Features Reactivity Profile Source
Methanesulfonyl chloride CH₃ClO₂S Linear alkyl chain, no cyclic structure High electrophilicity
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-sulfonyl chloride C₇H₇ClO₃S₂ Fused thiophene-pyran ring system Enhanced steric hindrance
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride C₈H₁₅ClO₃S Dimethyl-substituted oxane ring Increased conformational rigidity

Key Observations :

  • Methanesulfonyl Chloride : The absence of a cyclic structure results in higher reactivity in nucleophilic substitution reactions due to unhindered access to the sulfur center.
  • Thieno-Pyran Derivatives : The fused thiophene ring introduces aromaticity, altering electronic delocalization and reducing sulfonyl chloride reactivity compared to purely aliphatic analogs.
  • Dimethyl-Substituted Analogs : Methyl groups at the 5-position of the oxane ring enforce a rigid chair conformation, slowing reaction kinetics in sterically demanding environments.

Steric and Electronic Effects :

  • Bulky substituents on the oxane ring (e.g., methyl groups) shield the sulfonyl chloride group, reducing its accessibility to nucleophiles.
  • Electron-donating groups on the ring (e.g., methoxy) counteract the sulfonyl group’s electron-withdrawing effects, moderating electrophilicity.

Properties

IUPAC Name

oxan-4-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJSWVSULCYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592976
Record name (Oxan-4-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264608-29-9
Record name (Oxan-4-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)methanesulfonyl chloride
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Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride typically involves the following steps:

  • Formation of the Tetrahydropyran Ring: This is achieved through cyclization methods.
  • Introduction of the Methanesulfonyl Chloride Group: This is done via nucleophilic substitution reactions with methanesulfonyl chloride in the presence of a base such as triethylamine.

Chemical Synthesis

This compound serves as a versatile sulfonylating agent in organic synthesis. It can introduce a sulfonyl group into various substrates, facilitating the formation of sulfonamides and sulfonate esters.

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Derivatives of this compound have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes findings from antimicrobial studies:
CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli2050
Compound BS. aureus2540
Compound CP. aeruginosa1570
  • Cytotoxicity Studies: In vitro assays have demonstrated varying degrees of cytotoxicity at different concentrations:
Concentration (µM)% Cell Viability
0.12595
180
1050
64<10

These results indicate that while lower concentrations are relatively safe, higher concentrations lead to significant cytotoxicity.

Case Studies

Several case studies have explored the potential applications of this compound in treating various diseases:

Case Study 1: Antileishmanial Activity
A study evaluated the antileishmanial activity of derivatives against Leishmania infantum. The IC50 values were determined using THP-1 macrophages:

CompoundIC50 (µM)
Miltefosine5.06
Compound D6.18
Compound E5.89

These results highlight the potential of this compound in treating leishmaniasis.

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of modified tetrahydropyran compounds against various cancer cell lines:

Cell LineCompound F IC50 (µM)
HeLa12
MCF715
A54910

These findings suggest that certain derivatives exhibit promising anticancer activity.

Similar Compounds

  • Tetrahydro-2H-pyran-4-yl methanesulfonate: Similar in structure but contains a methanesulfonate group instead of a sulfonyl chloride group.
  • Methanesulfonyl chloride: A simpler compound that lacks the tetrahydro-2H-pyran ring.

Uniqueness

The presence of the tetrahydro-2H-pyran ring imparts specific reactivity and steric properties that are not present in simpler sulfonyl chlorides, making this compound particularly valuable in synthetic organic chemistry.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key parameters of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
Methanesulfonyl chloride CH₃SO₂Cl 114.55 124-63-0 Simple aliphatic sulfonyl chloride
Tetrahydro-2H-pyran-4-sulfonyl chloride C₅H₉ClO₃S 184.63 338453-21-7 Sulfonyl chloride directly on THP ring
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride C₉H₁₇ClO₄S 256.75 1478850-02-0 Propane-sulfonyl chloride with THP ether linkage

Key Observations:

  • Molecular Weight and Complexity : The THP-containing compounds (184.63–256.75 g/mol) are bulkier than methanesulfonyl chloride (114.55 g/mol), which may reduce volatility and alter solubility .
  • Reactivity : Methanesulfonyl chloride is highly reactive due to its small size and electrophilic sulfur center. THP-substituted analogs may exhibit moderated reactivity due to steric hindrance or electronic effects from the oxygenated ring .

Research Findings and Limitations

  • Synthesis Challenges : THP-substituted sulfonyl chlorides may require specialized conditions (e.g., anhydrous, low-temperature) to prevent hydrolysis of the sulfonyl chloride group.
  • Environmental Impact : All compounds require careful disposal to avoid aquatic toxicity (H402, H412) .
  • Knowledge Gaps: Limited data on the exact compound "this compound" necessitate extrapolation from structural analogs. Further studies on its stability, reactivity, and toxicity are needed.

Biological Activity

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure:

  • Molecular Formula: C6H11ClO3S
  • Molecular Weight: 194.67 g/mol

Synthesis:
The synthesis of this compound typically involves:

  • Formation of the tetrahydropyran ring through cyclization methods.
  • Introduction of the methanesulfonyl chloride group via nucleophilic substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It may modulate enzyme activity and receptor interactions, which are crucial in drug discovery.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown effectiveness against various bacterial strains, including:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli2050
Compound BS. aureus2540
Compound CP. aeruginosa1570

These findings suggest that modifications to the tetrahydropyran structure can enhance antibacterial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using THP-1 cells, researchers assessed the cytotoxic effects at varying concentrations:

Concentration (µM)% Cell Viability
0.12595
180
1050
64<10

The results indicate that while lower concentrations are relatively safe, higher concentrations lead to significant cytotoxicity.

Case Studies

Case Study 1: Antileishmanial Activity
A study investigated the antileishmanial activity of this compound derivatives against Leishmania infantum. The IC50 values were determined using THP-1 macrophages:

CompoundIC50 (µM)
Miltefosine5.06
Compound D6.18
Compound E5.89

These results highlight the potential of this compound in treating leishmaniasis, particularly when compared to established treatments like miltefosine.

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of modified tetrahydropyran compounds. The study evaluated their effects on various cancer cell lines:

Cell LineCompound F IC50 (µM)
HeLa12
MCF715
A54910

These findings suggest that certain derivatives exhibit promising anticancer activity, warranting further exploration.

Q & A

Q. How does the tetrahydropyran moiety affect compatibility with Grignard reagents or organometallics?

  • Methodology : The ether oxygen in the ring may coordinate to metal centers, altering reaction pathways. Test compatibility by reacting the compound with organomagnesium reagents (e.g., MeMgBr) in THF, monitoring for unexpected intermediates via 19F^19F NMR or GC-MS .

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